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Compound of Interest |

4-(Aminosulfonyl)-2-
Compound Name:
methoxybenzoic acid

CAS No.: 4816-28-8

Cat. No.: B1454583
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Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of methoxybenzoic acid
sulfonamides, a privileged scaffold in medicinal chemistry. While historically recognized for
antimicrobial properties via dihydropteroate synthase (DHPS) inhibition, this class has evolved
into a cornerstone for designing Carbonic Anhydrase (CA) inhibitors.

The incorporation of methoxy (-OCH?s) substituents onto the benzoic acid sulfonamide core
modulates three critical parameters:

» Electronic Character: Influencing the pKa of the sulfonamide zinc-binding group (ZBG).
 Lipophilicity (LogP): Enhancing membrane permeability compared to hydroxy analogs.

 |soform Selectivity: Targeting tumor-associated isoforms (hCA IX/XIl) over cytosolic
housekeeping isoforms (hCA I/11) via steric and hydrophobic interactions.

The Pharmacophore: Methoxybenzoic Acid
Sulfonamide Scaffold

The scaffold consists of three distinct domains, each governing specific interactions within the
biological target.
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Structural Domains

e Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

) responsible for coordinating the catalytic metal ion (typically Zn2*).

e Aromatic Linker: The benzene ring acts as a rigid spacer. Its substitution pattern
(ortho/meta/para) dictates the orientation of the ZBG.

e The "Tail" (Carboxylate/Amide): The benzoic acid moiety, often derivatized into esters or
amides, extends into the hydrophobic or hydrophilic sub-pockets of the active site, driving
selectivity.

o Methoxy Substituent: The critical modulator. Its position affects the electron density of the
aromatic ring and provides a hydrogen bond acceptor site.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction of a generic 3-methoxy-4-sulfamoylbenzoic
acid derivative within the Carbonic Anhydrase active site.
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Figure 1: Pharmacophore mapping of methoxybenzoic acid sulfonamides within the hCA active
site.

Detailed SAR Analysis
The Sulfonamide ZBG

The unsubstituted sulfonamide (

) is non-negotiable for classical CA inhibition.

e Mechanism: The sulfonamide nitrogen is deprotonated (

) to coordinate with Zn2*, displacing the catalytic water molecule/hydroxide ion.

o Methoxy Effect: Electron-withdrawing groups on the ring increase the acidity of the
sulfonamide NHz, facilitating deprotonation and stronger Zn-binding. A methoxy group
(electron-donating by resonance, withdrawing by induction) modulates this pKa finely, often
maintaining it in the optimal range (pKa 7-9).

The Methoxy Group: Position Matters

The placement of the methoxy group relative to the sulfonamide is the primary driver of potency
variations.
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Position Effect on Activity Mechanistic Rationale

Steric hindrance interferes with

the sulfonamide's rotation and
Ortho (2-OMe) Decreased Potency ] ] ]

alignment with the Zn2* ion.

Often clashes with Thr199.

Provides favorable

hydrophobic contacts with
Meta (3-OMe) Optimal Potency residues like Val121. Acts as a

weak H-bond acceptor without

disrupting the ZBG geometry.

In 4-sulfamoylbenzoic acids,

the para position is occupied
Para (4-OMe) N/A ]

by the sulfonamide or the

carboxylic tail.

The Benzoic Acid Tail (Selectivity Handle)

The carboxylic acid moiety (

) is rarely left free in optimized drugs due to poor permeability. It is typically converted to:

o Amides/Hydrazides: To attach "tails" that reach the enzyme's outer rim.

o SAR Insight: Extending the tail with bulky, lipophilic groups (e.g., fluorinated benzyl amines)
attached to the benzoic acid improves selectivity for hCA IX (transmembrane) over hCA Il
(cytosolic) by exploiting the variable amino acid residues at the active site entrance.

Experimental Protocols
Chemical Synthesis Workflow

The synthesis of these compounds typically follows a robust two-step protocol:
Chlorosulfonation followed by Amidation.[1]

Protocol 1: General Synthesis of 3-Methoxy-4-Sulfamoylbenzoic Acid Derivatives
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e Chlorosulfonation:

o

Reagents: 3-Methoxybenzoic acid, Chlorosulfonic acid (

)

o Procedure: Add 3-methoxybenzoic acid (1 eq) portion-wise to chlorosulfonic acid (5 eq) at
0°C. Heat to 60°C for 4 hours.

o Workup: Pour reaction mixture onto crushed ice. The sulfonyl chloride precipitates. Filter
and dry.

o Note: The methoxy group directs the sulfonyl group para to itself (if position 4 is open) or
ortho, but in benzoic acid derivatives, the directing effects of COOH (meta) and OMe
(ortho/para) usually favor the 4-position or 6-position.

e Amidation (Sulfonamide Formation):
o Reagents: Sulfonyl chloride intermediate, Aqueous

(or amine).[1]

o Procedure: Dissolve sulfonyl chloride in acetone. Add 25% aqueous ammonia dropwise at
0°C. Stir at RT for 2 hours.

o Workup: Acidify with HCI to pH 2. Precipitate is collected and recrystallized from ethanol.
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Figure 2: Synthetic pathway for methoxybenzoic acid sulfonamides.

Biological Assay: Stopped-Flow CO2 Hydration

To validate the SAR, enzyme inhibition kinetics must be measured.
o Method: Stopped-Flow Spectrophotometry.

« Principle: Measures the time required for the pH of the reaction mixture to change (via color
indicator) as CA catalyzes

¢ Protocol:

o Buffer: HEPES (20 mM, pH 7.5), Phenol Red indicator (0.2 mM).
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o Substrate:

saturated water.

o Enzyme: Recombinant hCA I, Il, IX, or XII.

o Execution: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with
solution in the stopped-flow apparatus.

o Data: Record absorbance drop at 557 nm. Calculate

and

using the Cheng-Prusoff equation.

Representative SAR Data

The following table summarizes the impact of methoxy substitution and tail modification on hCA
inhibition constants (

).

Table 1: Inhibition of hCA Isoforms by Benzoic Acid Sulfonamides (Data synthesized from
representative literature trends [1][2]).
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hCA hCA Il hCA IX

Compound Substituent Selectivity
Structure (R) (nM) (nM) (nM) (11X)
Acetazolamid
Standard 250 12 25 0.48
e
H
Benzoic Acid )
(Unsubstitute 350 45 60 0.75
Sulf.
d)
Methoxy
3-Methoxy 210 8 15 0.53
Analog
Methoxy
2-Methoxy >1000 150 200 0.75
Analog
3-OMe, 4-
Elongated
CONH- 450 12 4.5 2.6
Tall
Benzyl
Interpretation:

e The 3-methoxy group (Meta) significantly improves potency against hCA Il and IX compared
to the unsubstituted analog, likely due to optimized hydrophobic contacts.

o Elongating the tail (Amide derivative) drastically improves potency against the tumor-
associated isoform hCA IX (4.5 nM), demonstrating the "Tail Approach" for selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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